molecular formula C9H7F3O B1396102 1-(2,3,6-Trifluorophenyl)propan-2-one CAS No. 1305324-34-8

1-(2,3,6-Trifluorophenyl)propan-2-one

Cat. No.: B1396102
CAS No.: 1305324-34-8
M. Wt: 188.15 g/mol
InChI Key: FYLJYJAACVPMRM-UHFFFAOYSA-N
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Description

1-(2,3,6-Trifluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is a trifluoromethylated ketone, which makes it a valuable intermediate in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,6-Trifluorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,6-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-(2,3,6-trifluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5(13)4-6-7(10)2-3-8(11)9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJYJAACVPMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-34-8
Record name 1-(2,3,6-trifluorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of CeCl3 (438 g, 1779 mmol) and THF (12 L) was heated at 40° C. for about 2 h then cooled to 5° C. Methylmagensium chloride in THF (3 M, 3.4 L) was charged at 5-9° C. and then it was warmed up to 16° C. and held for 1 h. The suspension was re-cooled to −10 to −15° C. A solution of 17 (1.19 kg) in THF (2.4 L) was charged into the suspension over 15 min. After confirmation of completion of the reaction, the reaction mixture was transferred to a cold solution of hydrochloric acid (2 N, 8.4 L) and MTBE (5 L) in 5-10° C. The aqueous phase was separated and the organic layer was washed with aqueous 5% K2CO3 (6 L) and then 10% aqueous NaCl (5 L). The organic layer was dried over Na2SO4, concentrated to give crude 18 (917 g, >99 wt %) in 95% yield. The crude 18 was used in the next step without further purification. Analytically pure 18 was obtained by silica gel column.
[Compound]
Name
CeCl3
Quantity
438 g
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.4 L
Type
solvent
Reaction Step Two
Name
Quantity
1.19 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.4 L
Type
solvent
Reaction Step Three
Quantity
8.4 L
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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